molecular formula C22H22FN3O4S B2825172 ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-92-0

ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2825172
CAS No.: 851948-92-0
M. Wt: 443.49
InChI Key: NCWQWQHDIJJUME-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-60-5, C₂₈H₂₀FN₃O₄S, MW: 513.54 g/mol) is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core with a cyclohexaneamido substituent at position 5, a 4-fluorophenyl group at position 3, and an ethyl carboxylate ester at position 1 (Fig. 1) .

Properties

IUPAC Name

ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h8-13H,2-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQWQHDIJJUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
  • Structure : Pyrazolo[3,4-d]pyrimidine core with a chromen-4-one moiety and thiophene carboxylate.
  • Molecular Weight : 560.2 g/mol; Melting Point : 227–230°C .
  • Key Differences: Replaces the thieno[3,4-d]pyridazine core with pyrazolo[3,4-d]pyrimidine, introducing a chromenone group. The 3-fluorophenyl substituent (vs. 4-fluorophenyl in the target compound) alters steric and electronic properties.
Compound B: Intermediate 108 (2-(1-(4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(4-Fluorophenyl)-4H-Chromen-4-One)
  • Structure : Pyrazolo[3,4-d]pyrimidine core with an iodo substituent and chromen-4-one.
  • Synthesis : Uses cesium carbonate and DMF, yielding 64% .
  • The chromenone group may improve π-π stacking interactions compared to the target compound’s cyclohexaneamido group.

Substituent Variations

Compound C: (S)/(R)-2-(1-(4-Amino-3-(4-(Difluoromethoxy)-3-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(4-Fluorophenyl)-4H-Chromen-4-One
  • Structure : Difluoromethoxy and 4-fluorophenyl substituents.
  • Yield : 5% (low due to steric hindrance from difluoromethoxy) .
  • Key Differences : Difluoromethoxy group increases electronegativity and metabolic stability but complicates synthesis.

Physicochemical and Structural Analysis

Crystallography and Conformational Flexibility

  • Software Tools : SHELX and WinGX/ORTEP are used for crystallographic refinement.
  • Puckering Analysis: The cyclohexaneamido group in the target compound may adopt chair or boat conformations, influencing solubility and binding affinity. In contrast, planar chromenone groups (Compounds A, B) enhance rigidity .

Electronic Effects

  • Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the molecule. Compounds with 3-fluorophenyl (Compound A) exhibit altered dipole moments .
  • Carboxylate vs. Chromenone: The ethyl carboxylate in the target compound improves aqueous solubility, whereas chromenone groups (Compounds A, B) enhance lipophilicity .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves constructing the thieno[3,4-d]pyridazine core via cyclization reactions, followed by introducing substituents like the cyclohexaneamido and 4-fluorophenyl groups. Critical optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for amide bond formation .
  • Temperature control : Reflux conditions (80–120°C) for cyclization steps to enhance yield .
  • Catalysts : Use of acetic acid or triethylamine to facilitate coupling reactions . Purity is verified via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to map substituents and confirm regiochemistry of the fused thieno-pyridazine system .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., π-π stacking of the fluorophenyl group) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperatures .
  • Solvent compatibility : Test solubility in DMSO, ethanol, or aqueous buffers for biological assays .
  • Photostability : Monitor degradation under UV/visible light using HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Structural analogs : Compare activity with derivatives (e.g., nitro- vs. methoxy-substituted benzamido groups) to identify pharmacophores .
  • Target selectivity : Use kinase profiling panels or proteome-wide binding studies to rule off-target effects .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors or kinases .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Free-energy calculations (MM/PBSA) : Quantify contributions of substituents (e.g., cyclohexaneamido hydrophobicity) to binding affinity .

Q. How to design comparative studies against structural analogs?

  • Select analogs : Focus on variants with modified substituents (e.g., bromobenzamido in or methoxybenzamido in ).
  • Benchmark assays : Use standardized enzyme inhibition (e.g., COX-2) or cell viability (MTT) protocols .
  • SAR analysis : Correlate substituent electronegativity (e.g., fluorine) with activity trends .

Q. What strategies enhance functional group reactivity for derivatization?

  • Nitro group reduction : Catalytic hydrogenation (H2_2, Pd/C) to amines for further functionalization .
  • Ester hydrolysis : NaOH/EtOH to generate carboxylic acid for peptide coupling .
  • Amide substitution : React with thionyl chloride to activate carbonyl groups for nucleophilic attack .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationReflux, solvent selection, HPLC purityTemperature (±5°C), catalyst loading
Structural ElucidationNMR, HRMS, X-ray crystallographyDeuterated solvents, crystal quality
Biological ProfilingKinase panels, MD simulationsAssay pH, co-solvent concentration
Stability TestingTGA/DSC, photodegradation assaysLight intensity, solvent purity

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